Cas no 2172620-87-8 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a reactive α,β-unsaturated carboxylic acid moiety and an Fmoc-protected amine group, enabling selective deprotection and controlled incorporation into peptide chains. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. The but-2-enoic acid segment offers potential for further functionalization via Michael additions or other conjugate reactions. This building block provides researchers with a versatile tool for introducing unsaturated linkages or reactive handles into synthetic peptides, facilitating the development of structurally diverse peptide-based compounds for biochemical and pharmaceutical studies.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid structure
2172620-87-8 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid
CAS番号:2172620-87-8
MF:C23H24N2O5
メガワット:408.447066307068
CID:6179153
PubChem ID:165816398

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid
    • 2172620-87-8
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
    • EN300-1486067
    • インチ: 1S/C23H24N2O5/c1-15(13-21(26)24-12-6-11-22(27)28)25-23(29)30-14-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-11,15,20H,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/b11-6+
    • InChIKey: GKIMNNGBTZRVTE-IZZDOVSWSA-N
    • ほほえんだ: O(C(NC(C)CC(NC/C=C/C(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 408.16852187g/mol
  • どういたいしつりょう: 408.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 628
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486067-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
500mg
$946.0 2023-09-28
Enamine
EN300-1486067-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
50mg
$827.0 2023-09-28
Enamine
EN300-1486067-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
5000mg
$2858.0 2023-09-28
Enamine
EN300-1486067-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
2.5g
$6602.0 2023-06-06
Enamine
EN300-1486067-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
1g
$3368.0 2023-06-06
Enamine
EN300-1486067-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
10000mg
$4236.0 2023-09-28
Enamine
EN300-1486067-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
100mg
$867.0 2023-09-28
Enamine
EN300-1486067-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
1000mg
$986.0 2023-09-28
Enamine
EN300-1486067-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
0.5g
$3233.0 2023-06-06
Enamine
EN300-1486067-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-enoic acid
2172620-87-8
10g
$14487.0 2023-06-06

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acidに関する追加情報

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic Acid (CAS No. 2172620-87-8)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid, identified by its CAS number 2172620-87-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino butanamide moiety, and a butenolic acid side chain. The unique combination of these structural features makes it a promising candidate for various applications, particularly in drug discovery and molecular research.

The Fmoc group is a well-known protecting group in peptide synthesis, widely used in the solid-phase peptide synthesis (SPPS) methodology. Its stability under basic conditions and ease of removal under acidic conditions make it an ideal choice for protecting the amino group during peptide elongation. In 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid, the Fmoc group is strategically positioned to modulate the reactivity of the amino butanamide moiety, which is central to its potential biological activity.

The presence of the amino butanamide moiety suggests that this compound may exhibit properties similar to those of known bioactive molecules. Butanamides are frequently found in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The specific arrangement of atoms in this moiety can influence the compound's solubility, bioavailability, and binding affinity, making it a critical factor in drug design.

The butenolic acid side chain adds another layer of complexity to the molecule. Butenolides and related compounds have been studied for their potential pharmacological effects, including anti-inflammatory and analgesic properties. The incorporation of this moiety into 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid may contribute to its overall biological activity by enhancing its interaction with specific biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies indicate that the fluorenylmethoxycarbonyl group can serve as a scaffold for designing molecules with enhanced binding affinity to target proteins. This has opened up new avenues for developing novel therapeutic agents.

In addition to its potential as a drug candidate, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-enoic acid may find applications in biochemical research as a tool compound for studying enzyme mechanisms and protein-ligand interactions. Its structural complexity allows researchers to probe the dynamics of biological systems at a molecular level, providing insights that could lead to breakthroughs in drug discovery.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These techniques not only improve yield but also enhance the purity of the final product, which is crucial for pharmaceutical applications.

From a regulatory perspective, 4-3-(9H-fluoren)-9-methoxycarbonylamino)-butanamidobut}-2 enoic acid (CAS No. 2172620 87 8) does not fall under any restricted categories, making it easier to handle and study in research settings. However, its complex structure necessitates careful handling during synthesis and characterization to ensure safety and reproducibility.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. For instance, derivatives of butenamides have been explored for their role in plant growth regulation and stress response mechanisms. Similarly, fluorene-based compounds are known for their fluorescence properties, which make them valuable in optoelectronic devices.

In conclusion,4-(3-{(9H-fluoren)-9-methoxycarbonylamino}-butan-amidobut}-2 enoic acid (CAS No. 2172620 87 8) represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse applications. Its unique combination of functional groups positions it as a versatile tool for both academic research and industrial development. As our understanding of molecular interactions continues to grow,this compound is likely to play an increasingly important role in shaping future advancements across multiple scientific disciplines.

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